N-(2,5-difluorophenyl)-3,5-dinitrobenzamide
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Overview
Description
N-(2,5-difluorophenyl)-3,5-dinitrobenzamide: is an organic compound characterized by the presence of fluorine and nitro groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-3,5-dinitrobenzamide typically involves the reaction of 2,5-difluoroaniline with 3,5-dinitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2,5-difluorophenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents, though these reactions are less frequently employed.
Major Products Formed:
Reduction: Formation of N-(2,5-difluorophenyl)-3,5-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2,5-difluorophenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(2,5-difluorophenyl)-2-pyrazinecarboxamide
- N-(2,5-difluorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide
Comparison: N-(2,5-difluorophenyl)-3,5-dinitrobenzamide is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H7F2N3O5 |
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Molecular Weight |
323.21 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H7F2N3O5/c14-8-1-2-11(15)12(5-8)16-13(19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H,(H,16,19) |
InChI Key |
IISPCOVVYYASCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])F |
Origin of Product |
United States |
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